2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-

説明

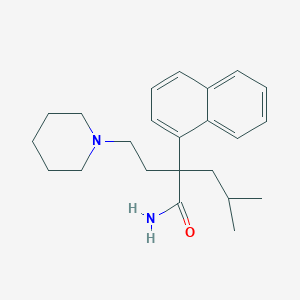

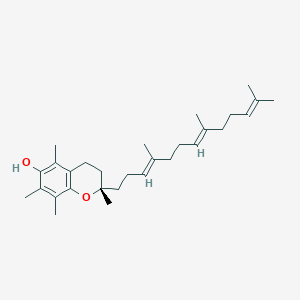

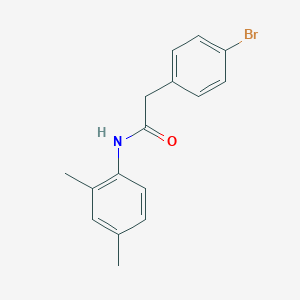

The compound “2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-” is also known as Tocotrienol, alpha . It has a molecular formula of C29H44O2 . This compound is a type of lipid that contains substitutions on the 2H-1-benzopyran-6-ol nucleus and a long hydrocarbon chain of isoprenoid units .

Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring with various substitutions. The molecular weight is 424.7 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 424.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 9 . The exact mass is 424.334130642 g/mol .科学的研究の応用

Medicine: Neuroprotection and Cardiovascular Health

Tocotrienol, alpha: has been identified as a potent neuroprotective agent, offering protection against stroke-induced injuries and neurodegenerative diseases . It also exhibits cardiovascular benefits by improving lipid profiles and reducing atherosclerosis .

Nutrition: Antioxidant and Anti-inflammatory Properties

In the field of nutrition, Tocotrienol, alpha is recognized for its antioxidant capabilities, helping to combat oxidative stress and inflammation, which are linked to chronic diseases .

Skincare: UV Protection and Anti-Aging

Tocotrienol, alpha: is used in skincare for its ability to protect against UV-induced skin damage, reduce melanin synthesis, and offer anti-aging benefits by preserving skin elasticity and hydration .

Agriculture: Plant Growth and Stress Response

In agriculture, Tocotrienol, alpha plays a role in enhancing plant stress tolerance to environmental factors like drought and temperature, thereby supporting plant growth and productivity .

Food Industry: Preservation and Nutritional Enhancement

The food industry utilizes Tocotrienol, alpha for its antioxidant activity that helps in food preservation, extending shelf-life, and maintaining the nutritional quality of food products .

Environmental Science: Ecological Impact and Plant Health

Tocotrienol, alpha: contributes to environmental science by influencing the ecological impact on plant health, particularly in response to abiotic stresses, which is crucial for ecosystem sustainability .

Cancer Research: Antiproliferative Effects

Research in oncology has shown that Tocotrienol, alpha possesses antiproliferative effects, making it a candidate for cancer prevention and therapy .

Metabolic Disorders: Diabetes and Obesity

Studies suggest that Tocotrienol, alpha may have therapeutic potential in managing metabolic disorders such as diabetes and obesity due to its influence on lipid metabolism and insulin sensitivity .

作用機序

Target of Action

Tocotrienol, alpha, a member of the vitamin E family, has been found to target multiple cell signaling pathways . It has been shown to have unique antioxidant and anti-inflammatory properties . The primary targets of Tocotrienol, alpha include reactive nitrogen species, cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and proinflammatory signaling pathways such as NF-κB and STAT .

Mode of Action

Tocotrienol, alpha interacts with its targets by scavenging reactive nitrogen species, inhibiting cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and suppressing proinflammatory signaling . This results in a decrease in inflammation and an increase in antioxidant activity . It also induces cancer cell growth arrest, autophagy, and cell death primarily through apoptosis but also through paraptosis-like cell death .

Biochemical Pathways

Tocotrienol, alpha affects several biochemical pathways. It has been shown to induce endoplasmic reticulum stress (ERS), as evidenced by the upregulation of unfolded protein response (UPR) markers and/or ERS-related apoptosis markers . It also reduces lipid peroxidation and increases oxidative stress enzyme activities .

Pharmacokinetics

Tocotrienol, alpha is detectable at appreciable levels in the plasma after supplementation . It is suggested to be secreted by small HDL particles and selectively distributed to organs and tissues high in adipose content, such as epididymal fat, perirenal fat, and skin . Plasma concentrations of Tocotrienol, alpha are shown to be higher when administered with food, and self-emulsifying preparation of Tocotrienol, alpha has been shown to enhance its absorption .

Result of Action

The result of Tocotrienol, alpha’s action is multifaceted. It has been shown to have neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties . It prevents neurodegeneration and safeguards neurons by an antioxidant-independent mechanism . It also reduces lipid peroxidation, protects osteoblasts, and preserves the bone microstructure and biomechanical strength of glucocorticoid-treated animals .

Action Environment

The action of Tocotrienol, alpha can be influenced by environmental factors. For instance, the fragmentation of the food matrix may increase the bioavailability of Tocotrienol, alpha isoforms and their transfer to micelles . Furthermore, the bioavailability of Tocotrienol, alpha has been found to be inconsistent in different target populations, from healthy subjects to smokers and diseased patients .

特性

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFHLOLGZPDCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862739 | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)- | |

CAS RN |

1721-51-3 | |

| Record name | α-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | zeta1-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of α-tocotrienol and its downstream effects?

A1: While α-tocotrienol is known for its antioxidant properties, research suggests its actions extend beyond this role. For example, α-tocotrienol has been shown to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) [, ]. This enzyme is crucial in cholesterol synthesis, and its inhibition by α-tocotrienol potentially contributes to the compound's lipid-lowering effects. Additionally, α-tocotrienol impacts various signaling pathways, including those involving c-Src and Akt, ultimately contributing to its cardioprotective effects []. Further research is necessary to fully elucidate the specific molecular targets and intricate downstream signaling pathways of α-tocotrienol.

Q2: Can you describe the structural characteristics of α-tocotrienol, including its molecular formula, weight, and relevant spectroscopic data?

A2: The scientific literature provided focuses primarily on the biological activity and therapeutic potential of tocotrienols, with less emphasis on detailed structural characterization. For comprehensive spectroscopic data (NMR, IR, Mass Spectrometry), it is recommended to consult specialized databases like PubChem or ChemSpider.

Q3: How stable is α-tocotrienol under various conditions, and what applications benefit from its stability profile?

A3: α-tocotrienol, along with other tocotrienol and tocopherol isomers, exhibits stability when subjected to the heat of baking, as demonstrated in a study on cupcakes containing red palm olein []. This heat stability makes α-tocotrienol a suitable ingredient in baked goods, preserving its potential health benefits even after thermal processing.

Q4: Are there known resistance mechanisms associated with α-tocotrienol's biological effects?

A4: The provided research papers do not delve into specific resistance mechanisms for α-tocotrienol. Further investigation is required to ascertain whether prolonged exposure to α-tocotrienol could lead to the development of cellular resistance and, if so, by what mechanisms.

Q5: What is the current understanding of α-tocotrienol's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its in vivo activity?

A5: Studies in rats indicate that α-tocotrienol, when administered orally, has a bioavailability of approximately 27.7% []. This suggests moderate absorption from the gut. Research also demonstrates that its administration route significantly influences its absorption and distribution. Intramuscular and intraperitoneal routes resulted in negligible absorption, highlighting the importance of choosing the appropriate route for desired bioavailability []. The metabolism of α-tocotrienol, like other tocochromanols, is complex, involving various pathways, including ω-hydroxylation and subsequent oxidation to form long-chain carboxychromanols []. These metabolites may possess distinct biological activities compared to the parent compound.

Q6: What in vitro and in vivo studies have been conducted to evaluate the efficacy of α-tocotrienol?

A6: Research highlights α-tocotrienol's efficacy in various experimental settings:

- In vitro: α-tocotrienol effectively induces apoptosis in human breast cancer cell lines (MCF7 and MDA-MB-435) in a dose-dependent manner []. It also demonstrates a potent inhibitory effect on monocyte adhesion to endothelial cells, a crucial process in inflammation [].

- In vivo: In rat models, α-tocotrienol, especially the gamma-isoform, showcases significant cardioprotective effects, improving cardiac function and reducing infarct size after ischemia-reperfusion injury []. Further, α-tocotrienol has shown promise in enhancing wound healing in diabetic mice, suggesting its therapeutic potential in managing diabetic complications [].

Q7: How does the structure of α-tocotrienol, particularly its side chain, affect its activity, potency, and selectivity?

A7: Comparing α-tocotrienol with other tocopherols and tocotrienols reveals that the presence and length of the hydrocarbon side chain significantly influence its biological activity []. For instance, α-tocotrienol, with its unsaturated isoprenoid side chain, exhibits greater potency in inhibiting HMGR compared to α-tocopherol, which has a saturated phytyl tail [].

Q8: What are the toxicological and safety considerations associated with α-tocotrienol?

A8: While generally considered safe, the long-term effects of α-tocotrienol require further investigation. Studies on its toxicity, adverse effects, and overall safety profile are crucial to determine its suitability for prolonged therapeutic use.

Q9: What analytical methods are employed to characterize, quantify, and monitor α-tocotrienol?

A9: Researchers utilize various chromatographic techniques for the analysis of α-tocotrienol and other tocochromanol isomers:

- High-Performance Liquid Chromatography (HPLC): This versatile method, often coupled with UV detection or mass spectrometry, enables the separation and quantification of tocotrienols in various matrices, including food products and biological samples [, , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of α-tocotrienol and its metabolites, providing insights into its metabolism and distribution [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)

![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)